2-(2,2,2-Trifluoroethylazaniumyl)acetate
Description
Historical Perspectives and Evolution of Organofluorine Chemistry in Biological Systems
The field of organofluorine chemistry, which studies carbon-fluorine bonds, has a rich history that predates the isolation of elemental fluorine itself. researchgate.net Its application in biological systems, however, saw a dramatic surge following World War II. researchgate.networktribe.com A pivotal moment came in 1954 when it was discovered that introducing a fluorine atom into the corticosteroid cortisol significantly enhanced its anti-inflammatory properties. worktribe.comresearchgate.net This finding ignited widespread interest in the use of selective fluorination within the life sciences. worktribe.com
Initially, the development of chlorofluorocarbons (CFCs) as refrigerants in the 1950s marked a significant industrial application of organofluorine compounds. worktribe.com However, their environmental impact later led to the development of hydrofluorocarbons (HFCs). worktribe.comwikipedia.org In the realm of medicine, the introduction of fluorinated compounds has been revolutionary. Volatile fluorinated gases like halothane, and later desflurane (B1195063) and sevoflurane, transformed the practice of anesthesia. worktribe.com
While thousands of organofluorine compounds have been synthesized by chemists, nature itself produces very few. wikipedia.orgwikipedia.org Fluoroacetate, a potent toxin found in some plants, is the most well-known naturally occurring organofluorine compound. wikipedia.orgwikipedia.org The rarity of naturally occurring organofluorines means that nearly all such compounds used in commercial applications are synthetic, a testament to the ingenuity of chemists in creating novel molecules with unique properties. worktribe.com The journey of organofluorine chemistry from industrial materials to life-saving pharmaceuticals highlights its profound impact on science and society. researchgate.networktribe.comwikipedia.org
Significance of Fluorine Incorporation in Amino Acid Derivatives for Chemical Biology
The introduction of fluorine into amino acid derivatives has proven to be a powerful strategy in chemical biology, offering a range of benefits for studying and manipulating biological systems. nih.govrsc.org Fluorine's unique properties, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of amino acids and the peptides and proteins into which they are incorporated. numberanalytics.com
One of the key advantages of fluorination is the ability to enhance the metabolic stability of peptides. nih.govresearchgate.net The robust carbon-fluorine bond can block sites of enzymatic degradation, leading to a longer biological half-life. researchgate.net Furthermore, the incorporation of fluorine can influence the conformational preferences of peptides, promoting specific secondary structures like helices or strands. nih.govresearchgate.net This conformational control is crucial for designing peptides with specific binding affinities and biological activities. nih.gov
Fluorinated amino acids also serve as valuable probes for biochemical and biophysical studies. nih.gov The fluorine-19 (¹⁹F) isotope is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for sensitive and background-free monitoring of protein structure, dynamics, and interactions. nih.govnih.gov Additionally, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in positron emission tomography (PET) imaging, enabling the non-invasive visualization of biological processes in vivo. numberanalytics.com The ability to use fluorinated amino acids as imaging agents has significant implications for cancer diagnosis and therapy. numberanalytics.com
Moreover, the introduction of fluorine can modulate the lipophilicity of amino acids, which can improve their ability to cross cell membranes and enhance their bioavailability. numberanalytics.comnumberanalytics.com The diverse roles that fluorine can play—from enhancing stability and controlling conformation to enabling advanced imaging techniques—underscore its importance as a versatile tool in the arsenal (B13267) of chemical biologists. nih.govrsc.org
Chemical Structure and Classification of 2-(2,2,2-Trifluoroethylazaniumyl)acetate as a Fluorinated Amino Acid Derivative
This compound is a synthetic amino acid derivative characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of a glycine (B1666218) backbone. The systematic name indicates a glycine molecule where the amino group is quaternized by a 2,2,2-trifluoroethyl group, resulting in a positively charged azaniumyl moiety, with acetate (B1210297) as the counter-ion.
This compound can be classified as a side-chain fluorinated amino acid derivative. Although the fluorination is not on a traditional side chain branching from the alpha-carbon, the trifluoroethyl group can be considered a functional side chain attached to the nitrogen atom. This modification significantly alters the electronic properties and steric bulk around the nitrogen compared to its non-fluorinated counterpart.
Below is a data table summarizing the key chemical features of this compound.
| Feature | Description |
| Systematic Name | This compound |
| Molecular Formula | C₆H₈F₃NO₂ |
| Classification | Fluorinated Amino Acid Derivative, Quaternary Ammonium (B1175870) Compound |
| Key Functional Groups | Trifluoroethyl group (-CH₂CF₃), Carboxylate group (-COO⁻), Quaternary ammonium center (R₄N⁺) |
| Structural Isomerism | This compound is a structural isomer of other fluorinated amino acids with the same molecular formula. |
Scope and Academic Research Objectives of this compound Investigations
While specific research on this compound is not extensively documented in publicly available literature, the academic research objectives for its investigation can be inferred from the broader context of fluorinated amino acid research. The unique structural features of this compound suggest several potential avenues of scientific inquiry.
A primary research objective would be to explore the synthesis and characterization of this novel amino acid derivative. Developing efficient synthetic routes to produce the compound in high purity would be the first step. rsc.org Subsequent characterization would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its conformational properties.
A significant area of investigation would be its incorporation into peptides and the study of the resulting effects on peptide structure and stability. nih.govresearchgate.net Research would aim to understand how the trifluoroethyl group influences peptide folding, secondary structure formation, and resistance to proteolytic degradation. researchgate.net Molecular dynamics simulations could be employed to model the behavior of peptides containing this residue and to understand the stabilizing effects of the trifluoroethyl group. nih.gov
Furthermore, the potential applications of this compound in materials science and biotechnology would be a key focus. For instance, its incorporation into self-assembling peptides could lead to the development of novel biomaterials with unique properties. numberanalytics.com The presence of the trifluoromethyl group also makes it a candidate for ¹⁹F NMR studies, enabling its use as a probe to investigate protein-protein interactions or to monitor biological processes. nih.govnih.gov
Finally, exploring the biological activity of peptides containing this fluorinated amino acid would be a critical research objective. numberanalytics.com Studies would investigate whether its incorporation could lead to the development of novel therapeutic agents, such as antimicrobial peptides or enzyme inhibitors. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylazaniumyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-1-3(9)10/h8H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINGFKOGLHDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])[NH2+]CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2,2,2 Trifluoroethylazaniumyl Acetate and Analogous Trifluoroethylated Amino Acids
Catalytic Approaches for Site-Specific Trifluoroethylation of Amino Acids
Catalytic methods are at the forefront of synthetic innovation, allowing for the direct introduction of the trifluoroethyl group into amino acid derivatives with high selectivity, a task that is challenging due to the need to activate strong carbon-hydrogen (C-H) bonds. nih.gov
A significant breakthrough in this field is the development of palladium-catalyzed methods for the direct trifluoroethylation of amino acid derivatives. nih.gov This approach targets the activation of typically unreactive β-C(sp³)-H bonds, which are three atoms away from the directing group on the amino acid.
Recent research has unveiled a palladium-catalyzed method that effectively installs a trifluoroethyl group onto various amino acid and carboxylic acid derivatives at room temperature. nih.gov This process utilizes a directing group, often an amide, to position the palladium catalyst in proximity to the desired C-H bond. The reaction demonstrates high chemoselectivity, selectively functionalizing the distal β-C(sp³)-H bonds. nih.govacs.org This strategy provides a straightforward pathway to a diverse range of γ-trifluoromethyl amino acid derivatives, which are otherwise difficult to synthesize. nih.gov The use of palladium catalysis has also been extended to the functionalization of aromatic amides derived from amino acids, showcasing the versatility of this approach for modifying peptides. nih.gov
Table 1: Key Features of Palladium-Catalyzed C(sp³)-H Trifluoroethylation
| Feature | Description | Research Finding |
| Catalyst | Palladium(II) acetate (B1210297) is a commonly used catalyst precursor. | Enables the activation of strong C(sp³)-H bonds under mild conditions. nih.govacs.org |
| Directing Group | An 8-aminoquinoline (B160924) or picolinamide (B142947) directing group is often employed. | Guides the catalyst to a specific C-H bond, ensuring site-selectivity. nih.govresearchgate.net |
| Trifluoroethyl Source | A hypervalent iodine reagent, such as mesityl(2,2,2-trifluoroethyl)iodonium triflate, serves as the trifluoroethylating agent. | Provides the -CH₂CF₃ group that is transferred to the amino acid substrate. nih.gov |
| Selectivity | The reaction exhibits high site-selectivity for the β-C(sp³)-H bond. | Allows for predictable and controlled installation of the trifluoroethyl group. nih.govacs.org |
| Substrate Scope | The method is applicable to a wide variety of amino acid derivatives. | Demonstrates broad utility in synthesizing complex fluorinated molecules. nih.govnih.gov |
Hypervalent iodine reagents are compounds where an iodine atom has more than the usual number of electrons in its valence shell, making them excellent oxidizing agents and sources of electrophilic groups. acs.orgnih.gov In the context of trifluoroethylation, specific iodonium (B1229267) salts are crucial.
The palladium-catalyzed trifluoroethylation described above relies heavily on mesityl(2,2,2-trifluoroethyl)iodonium triflate as the trifluoroethyl source. nih.gov This type of reagent is part of a broader class of hypervalent iodine compounds developed for fluoroalkylation reactions. researchgate.net While much of the early development focused on trifluoromethylation using reagents like the Togni reagent (a benziodoxolone-based compound), these principles have been extended to create reagents capable of delivering longer perfluoroalkyl chains, including the trifluoroethyl group. acs.orgresearchgate.net These reagents are often stable, crystalline solids that can be handled under normal laboratory conditions, although care must be taken as they can be energetic materials. acs.org Their synthesis has also been optimized, with one-pot procedures available for creating certain types of hypervalent iodine reagents. figshare.com
Stereoselective and Asymmetric Synthesis of Chiral Trifluoroethylated Amino Acid Derivatives
The biological activity of amino acids is critically dependent on their three-dimensional structure (stereochemistry). Therefore, controlling the stereochemistry during the synthesis of fluorinated analogs is of paramount importance. researchgate.netnih.gov
Enantioselective synthesis aims to produce one specific enantiomer (mirror image) of a chiral molecule. For fluorinated amino acids, several powerful methodologies have been established.
One highly effective approach is biocatalysis, which uses enzymes to catalyze reactions with high stereoselectivity. Engineered variants of cytochrome c have been used for the asymmetric N-H carbene insertion to produce chiral α-trifluoromethyl amino esters with excellent yields (up to >99%) and high enantiomeric ratios (up to 95:5 er). nih.govacs.org Another prominent method is asymmetric hydrogenation, where a chiral catalyst, often based on rhodium complexed with a chiral phosphine (B1218219) ligand (e.g., DUPHOS, Walphos), is used to hydrogenate a precursor molecule. nih.govacs.org This technique has been successfully applied to the synthesis of β-trifluoromethyl α-amino acids, achieving high selectivities (up to 89% ee). acs.org These methods provide access to valuable, enantioenriched building blocks for drug development. nih.govacs.org
Table 2: Comparison of Enantioselective Hydrogenation Ligands for a Dehydroamino Acid Precursor
| Ligand | Solvent | Enantiomeric Excess (ee) | Conversion | Source |
| Binaphane (L₂) | Toluene | 72% | 100% | acs.org |
| (S,S)-Me-DUPHOS (L₁₂) | Toluene | 89% | 100% | acs.org |
| (R,R)-Et-DUPHOS (L₁₃) | Toluene | 86% | 100% | acs.org |
| (S,S)-Me-BPE (L₁₄) | Toluene | 89% | 100% | acs.org |
When a molecule has multiple stereocenters, controlling their relative orientation (diastereoselectivity) is a significant challenge. An efficient method for the diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids involves the allylation of chiral imines derived from trifluoropyruvate. nih.gov This reaction proceeds with high diastereoselectivity at room temperature, providing a reliable route to complex amino acids with a fully substituted α-carbon. nih.gov
Furthermore, biocatalytic dynamic kinetic resolution (DKR) has emerged as a powerful tool. This method has been used to prepare a broad range of β-branched α-amino acids by establishing two adjacent stereocenters with nearly perfect diastereocontrol and excellent enantioselectivity. chemrxiv.org The success of these methods often depends on the careful selection of chiral auxiliaries, catalysts, or enzymes that can effectively dictate the stereochemical outcome of the reaction. nih.govchemrxiv.org The choice of reaction conditions, such as the base used during cyclization steps in peptide synthesis, can also have a profound impact on the diastereomeric ratio of the final product. nih.gov
Green Chemistry Principles in the Preparation of Fluorine-Containing Amino Acids
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the synthesis of complex molecules like fluorinated amino acids, these principles are increasingly important.
The development of catalytic, rather than stoichiometric, methods is a core tenet of green chemistry. Palladium-catalyzed C-H activation, for instance, uses only a small amount of catalyst to generate large quantities of product, reducing waste. nih.govnih.gov Biocatalysis, as seen in the enantioselective synthesis of α-trifluoromethyl amines, represents a particularly sustainable approach. nih.govacs.org These reactions are often performed in water under mild conditions and use enzymes that are biodegradable and non-toxic.
Synthetic Routes to 2-(2,2,2-Trifluoroethylazaniumyl)acetate: Specific Considerations and Challenges
The synthesis of this compound can be approached through several strategic routes, each presenting its own set of specific considerations and challenges. The primary methods include the reductive amination of glyoxylic acid, the N-alkylation of glycine (B1666218) or its esters, and the reaction of haloacetic acid derivatives with 2,2,2-trifluoroethylamine (B1214592).
One common approach is the reductive amination of glyoxylic acid with 2,2,2-trifluoroethylamine. This method involves the initial formation of an imine intermediate from the reaction of the amine with the keto acid, which is then reduced in situ to the desired N-trifluoroethylated amino acid. A variety of reducing agents can be employed, with sodium cyanoborohydride being a common choice. A patent for the production of glycine describes a similar process using ammonia, which can be adapted for 2,2,2-trifluoroethylamine. google.comgoogle.com
Another widely used method is the N-alkylation of glycine or its esters with a suitable 2,2,2-trifluoroethylating agent. This can be achieved by reacting a glycine ester, such as ethyl glycinate, with a reactive 2,2,2-trifluoroethyl electrophile like 2,2,2-trifluoroethyl triflate or a halide. The use of a base is typically required to deprotonate the amino group of the glycine ester, facilitating the nucleophilic attack on the trifluoroethylating agent.
A third synthetic strategy involves the reaction of a haloacetic acid ester , such as ethyl bromoacetate, with 2,2,2-trifluoroethylamine. mdpi.com This is a direct nucleophilic substitution where the amine displaces the halide. This method is analogous to the synthesis of other N-alkylated glycine derivatives prepared through the aminolysis of chloroacetic acid. orgsyn.org
The table below summarizes these potential synthetic routes with typical reagents and general reaction conditions.
Table 1: Synthetic Routes to N-(2,2,2-trifluoroethyl)glycine Derivatives
| Synthetic Route | Starting Materials | Reagents | Typical Solvents | General Conditions |
|---|---|---|---|---|
| Reductive Amination | Glyoxylic acid, 2,2,2-Trifluoroethylamine | Sodium cyanoborohydride or H₂/Catalyst (e.g., Rh/C) | Methanol, Water, Dioxane | Room temperature to mild heating google.comgoogle.comnih.gov |
| N-Alkylation of Glycine Ester | Ethyl glycinate | 2,2,2-Trifluoroethyl triflate, Base (e.g., K₂CO₃) | Acetonitrile, DMF | Room temperature to reflux |
| Aminolysis of Haloacetate | Ethyl bromoacetate, 2,2,2-Trifluoroethylamine | Base (e.g., K₂CO₃) | Acetonitrile, Ethanol | Room temperature to reflux orgsyn.orgnih.gov |
Specific Considerations and Challenges:
The synthesis of this compound is not without its challenges. The strong electron-withdrawing nature of the trifluoromethyl group in 2,2,2-trifluoroethylamine significantly reduces the nucleophilicity of the nitrogen atom compared to non-fluorinated alkylamines. This decreased reactivity can necessitate harsher reaction conditions, such as higher temperatures or the use of more reactive electrophiles, which can in turn lead to side reactions and reduced yields.
In the case of reductive amination , the formation of the initial imine can be slow due to the lower basicity and nucleophilicity of 2,2,2-trifluoroethylamine. This can lead to competing reduction of the glyoxylic acid to glycolic acid. The choice of catalyst and reaction conditions is therefore critical to favor the desired amination pathway. google.comgoogle.com
When employing the aminolysis of haloacetates , the reduced nucleophilicity of 2,2,2-trifluoroethylamine can result in slow reaction rates. Additionally, the hydrohalic acid generated as a byproduct can protonate the starting amine, further reducing its reactivity and necessitating the use of a stoichiometric amount of base.
Purification of the final zwitterionic product can also be challenging. Its high polarity and salt-like nature often preclude the use of standard chromatographic techniques on silica (B1680970) gel. Ion-exchange chromatography or crystallization are typically the preferred methods for isolation and purification.
Furthermore, the synthesis of analogous trifluoroethylated amino acids with more complex side chains introduces additional challenges related to stereoselectivity and the protection of other functional groups present in the molecule. nih.gov The development of stereocontrolled synthetic methods for these more complex analogs is an active area of research.
Biochemical and Biophysical Research Applications of Fluorinated Amino Acid Derivatives
Incorporation into Peptide and Protein Architectures for Functional Modulation
The introduction of fluorinated non-canonical amino acids into peptide and protein structures allows for precise modifications that can fine-tune their biological and physical properties. fu-berlin.dersc.org This approach has been widely adopted in protein engineering and the development of novel biomaterials.
Non-Canonical Amino Acid Mutagenesis and Protein Engineering
The site-selective incorporation of fluorinated amino acids into a polypeptide chain is a key technique in non-canonical amino acid mutagenesis. rsc.org This can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and biosynthetic incorporation. In SPPS, protected fluorinated amino acid building blocks are sequentially added to a growing peptide chain on a solid support. nih.govbiosynth.com The process involves cycles of deprotection of the N-terminus, coupling of the next protected amino acid, and finally, cleavage from the resin support. youtube.comresearchgate.net
Alternatively, precursor-directed biosynthesis allows for the in vivo incorporation of fluorinated amino acids into proteins by providing the fluorinated analog to a culture of an organism that produces the target protein. nih.gov Protein engineering with fluorinated amino acids can lead to peptides and proteins with novel functionalities. For instance, the introduction of fluorinated residues can alter the lipophilicity and metabolic stability of a peptide, which are crucial parameters for therapeutic applications. rsc.orgnih.gov
Enhancement of Protein Stability and Resistance to Denaturation
The incorporation of fluorinated amino acids can significantly enhance the thermal and chemical stability of proteins. fu-berlin.de The strong carbon-fluorine bond and the hydrophobicity of fluorinated side chains can contribute to a more stable protein fold. This increased stability can be observed as a higher melting temperature (Tm) or greater resistance to chemical denaturants. khanacademy.orgyoutube.comnih.govyoutube.com For example, studies on various proteins have shown that the substitution of native amino acids with their fluorinated counterparts can lead to a measurable increase in conformational stability. nih.gov
| Protein | Modification | Change in Thermal Stability (Tm) | Reference |
|---|---|---|---|
| Brd4(1) | Incorporation of 3-fluoro-tyrosine | Slightly lower Tm (50 °C vs 52 °C for unlabeled) | acs.org |
| Immunoglobulin G (IgG) | Formulation in sodium acetate (B1210297) buffer (pH < 4.6) | Increased stability against aggregation | nih.gov |
Elucidation of Molecular Recognition and Enzyme Mechanisms
The subtle yet significant electronic effects of fluorine substitution make fluorinated amino acids excellent tools for dissecting the intricacies of molecular recognition and enzyme catalysis. nih.gov
Probing Ligand-Receptor Interactions
The introduction of fluorine into a ligand can modulate its binding affinity and specificity for a receptor. nih.govnih.gov By systematically replacing hydrogen atoms with fluorine atoms at different positions in a ligand, it is possible to map the key interactions within the receptor's binding pocket. nih.gov The change in binding energy upon fluorination can provide information about the role of electrostatic and hydrophobic interactions in the recognition process. nih.gov 19F NMR is also a powerful tool in this context, allowing for the direct observation of ligand binding to the protein. acs.org
| System | Fluorinated Probe | Method | Key Finding | Reference |
|---|---|---|---|---|
| Bromodomain Brd4(1) and (+)-JQ1 | 3-fluoro-tyrosine (3FY) and 5-fluoro-tryptophan (5FW) labeled Brd4(1) | 19F NMR, ITC, X-ray crystallography | Fluorine incorporation had a modest effect on structure and binding affinity, demonstrating their utility as probes. | acs.org |
| Acetylcholinesterase (AChE) and Acetylcholine (ACh) | - | Potentiometric measurement of conformational changes | Demonstrated direct detection of molecular recognition. | nih.gov |
Analysis of Enzyme-Substrate Binding and Catalysis
Fluorinated amino acids and substrates are employed to investigate the mechanisms of enzyme catalysis. nih.govyoutube.com The electronic properties of a fluorinated substrate can alter the kinetics of an enzymatic reaction, providing insights into the rate-determining steps and the nature of the transition state. youtube.com For example, the substitution of a hydrogen atom with a fluorine atom at or near the site of catalysis can significantly impact the pKa of nearby functional groups, thereby affecting the catalytic mechanism. nih.gov In some cases, a fluorinated substrate analog can act as a mechanism-based inhibitor, forming a stable covalent bond with the enzyme and allowing for the identification of active site residues. nih.gov The concept of substrate-assisted catalysis, where a functional group on the substrate participates in the catalytic process, can also be explored using modified substrates. haifa.ac.il
Applications as Spectroscopic Probes in Biological Systems
Fluorinated amino acid derivatives are powerful tools in biochemical and biophysical research, largely due to the unique properties of the fluorine atom. The fluorine-19 (¹⁹F) nucleus is ideal for Nuclear Magnetic Resonance (NMR) spectroscopy because it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity. wikipedia.org Its chemical shift is exquisitely sensitive to the local electrostatic environment, making it a precise probe for molecular interactions and conformational changes. nih.govyoutube.com This sensitivity, combined with the lack of endogenous fluorine in most biological systems, provides a clear background for ¹⁹F NMR studies, allowing researchers to observe the labeled molecule without interference. youtube.comnih.gov
The incorporation of fluorinated amino acids, such as 2-(2,2,2-Trifluoroethylazaniumyl)acetate (also known as trifluoroethylglycine or tfeGly), into peptides and proteins allows for detailed investigation of their structure, dynamics, and interactions. acs.org The ¹⁹F chemical shift of the trifluoromethyl (CF₃) group is highly responsive to changes in its immediate surroundings, including solvent polarity, protein folding, and ligand binding. nih.govnih.gov
The principle behind this application is the significant variation in the ¹⁹F chemical shift that occurs with even subtle changes in the local environment. nih.gov For instance, the transition of a CF₃-labeled protein region from being exposed to the aqueous solvent to being buried within a hydrophobic protein core or a lipid membrane will induce a measurable change in its NMR signal. acs.org This allows ¹⁹F NMR to be used to monitor dynamic processes like protein folding, where it can help detect transient intermediates, and to study protein aggregation pathways, which are relevant to various diseases. acs.org
The sensitivity of the trifluoromethyl group's ¹⁹F chemical shift to solvent polarity has been systematically studied. While direct data for this compound is not detailed in the reviewed literature, studies on similar trifluoromethyl probes, such as 2,2,2-trifluoroethyl-1-thiol (TFET) conjugated to glutathione, illustrate this principle effectively. The chemical shift changes as the polarity of the solvent environment, often a water/methanol mixture, is altered. This provides a baseline for interpreting chemical shift changes observed in complex biological systems.
| Solvent Composition (Methanol:Water Ratio) | Relative Polarity | Observed ¹⁹F Chemical Shift (ppm) of TFET Probe |
|---|---|---|
| 4:1 | Lower | -74.0 |
| 2:1 | ↓ | -74.1 |
| 1:1 | ↓ | -74.2 |
| 1:2 | ↓ | -74.3 |
| 1:4 | Higher | -74.4 |
This table demonstrates how the ¹⁹F chemical shift of a trifluoroethyl group changes in response to the polarity of the local environment. A downfield shift is observed as the environment becomes more polar (higher water content). This principle is fundamental to using CF₃-labeled compounds like this compound to probe protein structure and interactions. Data adapted from studies on similar trifluoromethyl probes.
Furthermore, ¹⁹F NMR is a valuable technique for studying protein-ligand interactions. acs.org When a small molecule binds to a protein labeled with a fluorinated amino acid, changes in the ¹⁹F chemical shift can report on the binding event and provide information about the associated conformational changes in the protein. nih.gov This makes it a powerful tool for drug discovery and for characterizing the binding modes of inhibitors. researchgate.netuni-muenchen.de
| Application Area | Information Gained | Example from Research |
|---|---|---|
| Protein Folding & Dynamics | Detection of folding intermediates, characterization of conformational states and their lifetimes. acs.org | Monitoring local conformational changes during the folding of Green Fluorescent Protein (GFP). researchgate.net |
| Protein-Ligand Interactions | Detection of binding, determination of binding affinity, characterization of inhibitor binding modes. researchgate.netuni-muenchen.de | Observing chemical shift changes in a fluorine-labeled protein upon binding to a small molecule inhibitor. nih.gov |
| Protein-Membrane Interactions | Probing the insertion depth and orientation of peptides/proteins within lipid bilayers. acs.org | Using line broadening in the ¹⁹F NMR spectrum to quantify the dynamics of peptide-membrane interactions. acs.org |
| Protein Aggregation | Studying the pathways of protein misfolding and aggregation associated with diseases. acs.org | Investigating the misfolding of prion proteins from their native α-helical state to the aggregated β-sheet form. acs.org |
The design of fluorescent and photoactivatable tags is a significant area of chemical biology, enabling advanced imaging and tracking of proteins in real-time. Photoactivatable probes, or "caged" fluorophores, remain non-fluorescent until activated by a specific wavelength of light. nih.govuzh.ch This allows for precise spatial and temporal control over fluorescence, which is crucial for techniques like super-resolution microscopy. bohrium.com
While fluorinated compounds are central to this field, there is no specific information in the reviewed literature describing the use of this compound in the design of fluorescent or photoactivatable tags. The trifluoroethyl group is not itself a fluorophore. Instead, research in this area typically focuses on two main strategies:
Modification of Known Fluorophores: A common approach is to take an existing fluorescent molecule, such as BODIPY or fluorescein, and attach a photoactivatable group to it. uzh.chnih.gov For example, an aryl azide (B81097) group can be attached to a fluorophore; upon irradiation with UV light, the azide forms a highly reactive nitrene that can covalently bond to nearby proteins, effectively "tagging" them. uzh.chnih.gov
Site-Specific Incorporation of Photoactivatable Amino Acids: Genetic code expansion allows for the direct, site-specific incorporation of unnatural amino acids with unique properties into proteins. nih.govbohrium.com Researchers have developed amino acids that are inherently fluorescent but are chemically "caged" to be non-fluorescent. For instance, thioacridonylalanine (SAcd) is a photoactivatable fluorescent amino acid that can be incorporated into proteins. It has very little fluorescence until it is exposed to visible light, which triggers a chemical conversion that restores its strong fluorescence. nih.govbohrium.com
Computational Chemistry and Theoretical Modeling of 2 2,2,2 Trifluoroethylazaniumyl Acetate and Fluorinated Analogues
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules, offering insights that are often inaccessible through experimental means alone. For 2-(2,2,2-Trifluoroethylazaniumyl)acetate, QM methods can elucidate the electronic effects of the electron-withdrawing trifluoroethyl group and map out the energy landscapes governing its conformation and reactivity.
The conformational flexibility of this compound is governed by rotation around several key bonds, and its energy landscape is significantly influenced by the presence of the fluorine atoms. The cyclic structure of amino acids like proline imposes significant conformational restraints, affecting both backbone (cis/trans isomerism) and side-chain (endo/exo pucker) equilibria. nih.gov While the subject compound is acyclic, analogous principles regarding the influence of substituents on conformational preferences apply.
Theoretical studies on related fluorinated molecules, such as α,β-difluoro-γ-amino acid derivatives, utilize methods like Interacting Quantum Atoms (IQA) to decompose conformational energies into distinct contributions, including electrostatic, exchange-correlation, and dispersion interactions. rsc.orgscispace.com Such analyses reveal that the stability of different conformers arises from a delicate balance of these forces. For this compound, a similar analysis would be expected to show that the gauche/anti or trans/cis preferences around the C-C and C-N bonds are modulated by stereoelectronic effects associated with the C-F bonds. rsc.org These effects can be attenuated or enhanced by other intramolecular interactions, such as hydrogen bonding. rsc.orgscispace.com Quantum chemical calculations on fluorinated silver acetate (B1210297) dimers have shown that increasing fluorine substitution affects molecular geometry and the rigidity of the structure. researchgate.net
Table 1: Key Intramolecular Interactions Defining the Conformational Landscape of Fluorinated Amino Acid Analogues This table illustrates the types of energetic contributions that would be analyzed in a quantum mechanical study to define the conformational preferences of this compound, based on methodologies applied to similar fluorinated compounds. rsc.orgscispace.com
| Interaction Type | Description | Expected Influence on Conformation |
| Electrostatic | Coulombic interactions between charged or partially charged atoms (e.g., C-F and C=O dipoles). | Governs the relative orientation of polar groups to minimize repulsion and maximize attraction. |
| Stereoelectronic | Interactions involving the alignment of orbitals, such as hyperconjugation (e.g., n -> σ*). | Can stabilize specific gauche or anti conformations due to favorable orbital overlap. |
| Exchange-Correlation | A quantum mechanical effect related to the Pauli exclusion principle, contributing to steric repulsion. | Defines the energetic penalty for close contact between non-bonded atoms, establishing steric limits. |
| Dispersion | Attractive forces arising from instantaneous fluctuations in electron density (van der Waals forces). | Contributes to the overall compactness and stabilization of folded conformers. |
| Intramolecular H-Bonding | Potential for weak hydrogen bonds (e.g., N-H···F-C or C-H···O=C). | Can significantly stabilize specific conformers, potentially overriding other stereoelectronic preferences. rsc.org |
QM calculations are invaluable for mapping the reaction coordinates and characterizing the transition states of chemical reactions. The synthesis of this compound would likely involve the introduction of the trifluoroethyl group onto a glycine (B1666218) precursor. Computational modeling can predict the energy barriers for such synthetic transformations, providing insights into reaction feasibility and potential side products.
For example, density functional theory (DFT) and ab initio methods can be used to model the transition state of an N-alkylation reaction. The introduction of fluorine-containing moieties into molecules can be achieved through various synthetic strategies, including the use of fluorinated building blocks or late-stage fluorination. nih.govtandfonline.commdpi.com Theoretical studies on the synthesis of related compounds, like 2,2,2-trichloroethyl acetate, have involved DFT calculations to understand structural and vibrational properties. researchgate.net For the synthesis of the target compound, QM could be used to compare different trifluoroethylating agents or to optimize reaction conditions by calculating the activation energies for competing pathways, thereby guiding the development of efficient and selective synthetic routes.
Molecular Dynamics Simulations for Conformational Ensembles and Solvent Interactions
While QM methods are powerful for static structures, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the full conformational ensemble and the explicit influence of the solvent environment.
MD simulations of fluorinated peptides and proteins have shown that fluorination can significantly alter hydration and conformational dynamics. nih.govqucosa.de A key aspect of simulating this compound would be the development and validation of accurate force field parameters for the trifluoroethyl group. nih.gov This process typically involves fitting atomic charges and bonded parameters to high-level QM calculations to ensure the model accurately reproduces the molecule's electrostatic potential and conformational energy landscape. nih.gov
Simulations of peptides in 2,2,2-trifluoroethanol (B45653) (TFE)/water mixtures have revealed that TFE preferentially aggregates around the peptide, displacing water from the surface. nih.gov This creates a low-dielectric environment that favors the formation of internal hydrogen bonds and stabilizes secondary structures. nih.gov Similarly, the trifluoroethyl group of this compound is expected to influence the local solvent structure. MD simulations could quantify this effect, revealing how the compound organizes surrounding water molecules and how this "solvophobic" effect might promote specific intramolecular interactions or mediate binding to a protein surface. nih.govacs.orgnih.gov Coarse-grained MD simulations have also been used to understand interactions between proteins and fluorinated ionic liquids, showing how these molecules can encapsulate proteins. mdpi.comnih.gov
Table 2: Example Force Field Parameters for MD Simulation of a Fluorinated Amino Acid Analogue This table outlines the types of parameters that must be defined in a force field for simulating this compound, based on the development process for similar molecules. nih.gov
| Parameter Type | Description | Derivation Method |
| Atomic Charges | Partial charges on each atom that determine electrostatic interactions. | Derived by fitting to QM-calculated electrostatic potentials (e.g., IPolQ scheme). nih.gov |
| Bond Stretching | Parameters (force constant, equilibrium length) for the bond between two atoms. | Fitted to QM potential energy scans along the bond coordinate. |
| Angle Bending | Parameters (force constant, equilibrium angle) for the angle between three atoms. | Fitted to QM potential energy scans of the angle bending. |
| Dihedral Torsions | Parameters (periodicity, phase, barrier height) for rotation around a central bond. | Fitted to QM torsional energy profiles to reproduce conformational preferences. |
| Lennard-Jones | Parameters (well depth, van der Waals radius) that define non-bonded repulsive and attractive forces. | Typically adapted from existing atom types or optimized to reproduce bulk liquid properties. uq.edu.au |
Ligand-Protein Docking and Molecular Recognition Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies can predict its binding mode within a protein's active site and estimate its binding affinity.
The presence of the trifluoroethyl group can lead to unique interactions that are not present in its non-fluorinated counterpart. Fluorine can act as a weak hydrogen bond acceptor and can participate in favorable interactions with aromatic rings. acs.orgnih.gov The highly polarized C-F bonds can also engage in dipole-dipole or other electrostatic interactions that contribute to binding affinity and selectivity. qucosa.de Docking algorithms, which can incorporate constraints to improve accuracy, are used to sample various ligand conformations and score them based on a scoring function that approximates the binding free energy. mdpi.comnih.gov
Computational studies on fluorinated ligands have demonstrated the importance of accurately modeling these interactions. acs.orgnih.gov For example, docking studies on fluoroquinolines with human topoisomerase II have been used to analyze the binding interactions and predict the most potent inhibitors. nih.gov A hypothetical docking of this compound into a target protein would involve analyzing the resulting poses for key interactions, such as hydrogen bonds formed by the carboxylate and azaniumyl groups, and hydrophobic or specific fluorine-mediated contacts established by the trifluoroethyl moiety. researchgate.net
Table 3: Hypothetical Interaction Profile from a Molecular Docking Simulation This table illustrates the potential interactions between this compound and a hypothetical protein active site, as would be identified from a docking study.
| Ligand Group | Protein Residue | Interaction Type | Distance (Å) |
| Azaniumyl Group (-NH2+-) | ASP 120 | Hydrogen Bond / Salt Bridge | 2.8 |
| Carboxylate Group (-COO-) | LYS 85 | Hydrogen Bond / Salt Bridge | 2.9 |
| Carboxylate Group (-COO-) | SER 87 | Hydrogen Bond | 3.1 |
| Trifluoroethyl Group (-CH2CF3) | PHE 150 | Fluorine-Aromatic | 3.5 |
| Trifluoroethyl Group (-CH2CF3) | LEU 56 | Hydrophobic (van der Waals) | 3.8 |
| Trifluoroethyl Group (-CH2CF3) | ILE 90 | Hydrophobic (van der Waals) | 3.9 |
Machine Learning and Data-Driven Approaches for Fluorinated Compound Design
In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in chemical and drug discovery. springernature.com These data-driven approaches are particularly well-suited for navigating the vast chemical space of fluorinated compounds, where the effects of fluorination can be subtle and non-intuitive. nih.govresearchgate.net
ML models can be trained on large datasets of fluorinated molecules to predict a wide range of properties, such as binding affinity, selectivity, solubility, or even the reactive power of fluorinating reagents. nih.govnih.gov For instance, a neural network was successfully trained to predict the fluorinating strength of various N-F reagents, a task that is resource-intensive using traditional experimental or QM methods. nih.gov Another study developed a multimodal deep learning model, F-CPI, specifically to predict how fluorine substitution impacts compound-protein interactions and bioactivity. nih.gov
In the context of this compound, ML could be employed in several ways. A predictive model could screen a virtual library of its analogues for enhanced binding to a specific protein target. Generative models could design entirely new fluorinated amino acid derivatives with optimized property profiles. springernature.com Data-driven analysis of existing fluorinated ligand databases has already yielded "rules of thumb," such as identifying which positions on an aromatic ring are most favorable for fluorination to increase potency. nih.govresearchgate.net This synergy between large-scale data analysis and predictive modeling accelerates the design-test-learn cycle for creating novel fluorinated compounds with desired biological activities. acs.org
Table 4: Applications of Machine Learning in Fluorinated Compound Design This table summarizes various ML approaches and their applications in the design and analysis of fluorinated compounds, as described in the literature.
| Machine Learning Approach | Application | Example from Literature | Reference |
| Neural Networks | Predicting the reactive power of N-F fluorinating reagents. | A model using molecular and categorical descriptors predicted fluorine plus detachment values. | nih.gov |
| Multimodal Deep Learning | Predicting bioactivity changes upon fluorine substitution. | The F-CPI model predicted compound-protein interaction changes with ~90% accuracy. | nih.gov |
| Matched Molecular Pair Analysis | Identifying structure-activity relationship (SAR) trends. | Analysis of GPCR ligands showed that fluorination of aliphatic fragments often decreased activity. | nih.govresearchgate.net |
| Random Forest / Neural Networks | Predicting bond dissociation energies for defluorination. | Models predicted C-F bond dissociation energies in PFAS compounds with high accuracy (<0.70 kcal/mol). | chemrxiv.org |
| Regression Models / MAB | Optimizing general reaction conditions for synthesis. | A bidirectional framework was used to identify optimal conditions for reactions like deoxyfluorination. | acs.org |
Future Directions and Advanced Research Frontiers in Trifluoroethylated Amino Acid Chemistry
Development of Novel Organofluorine Reagents and Catalytic Systems
The synthesis of trifluoroethylated amino acids is a key challenge in organofluorine chemistry. nih.gov Historically, this has required harsh conditions or sensitive reagents. researchgate.net However, the field is rapidly advancing, with new methods offering greater efficiency, selectivity, and functional group tolerance.
Recent breakthroughs include palladium-catalyzed C(sp³)-H trifluoroethylation, which allows for the direct modification of amino acid derivatives at room temperature. nih.gov This method uses a hypervalent iodine reagent, mesityl(2,2,2-trifluoroethyl)iodonium triflate, as the trifluoroethyl source, targeting specific C-H bonds with high chemoselectivity. nih.gov Other transition-metal catalysts, including those based on copper, have also been developed for trifluoromethylation and related reactions. chinesechemsoc.org
Beyond metal catalysis, enzymatic and electrochemical approaches are emerging as powerful alternatives. Engineered enzymes, such as cytochrome P450, can catalyze the enantioselective trifluoroethylation of α-amino C–H bonds. chinesechemsoc.org Electrochemical fluorination offers a method that can proceed under mild conditions, though controlling the extent of fluorination can be challenging. numberanalytics.com Researchers have also developed practical, catalyst-free methods for the reductive trifluoroethylation of amines using trifluoroacetic acid as a stable and inexpensive fluorine source, which is a significant step towards scalability and accessibility. researchgate.net
| Catalytic System/Reagent Class | Specific Examples | Key Features & Research Findings | Citations |
|---|---|---|---|
| Metal Catalysis | Palladium-catalyzed C-H activation | Enables direct trifluoroethylation of C(sp³)-H bonds in amino acids. High chemoselectivity and works at room temperature. | nih.govresearchgate.net |
| Copper-mediated/catalyzed | Used in trifluoromethylation of aryl boronic acids and can be applied to related fluoroalkylation reactions. | chinesechemsoc.org | |
| Biocatalysis | Engineered Cytochrome P450 | Catalyzes enantioselective trifluoroethylation of α-amino C–H bonds, offering high stereocontrol. | chinesechemsoc.orgacs.org |
| Electrochemical Methods | Electrochemical Fluorination | Introduces fluorine via an electrochemical cell under mild conditions. Control over the degree of fluorination can be a challenge. | numberanalytics.com |
| Specialized Reagents | Electrophilic Reagents (e.g., Selectfluor) | A widely used class of reagents for introducing fluorine into molecules via an electrophilic mechanism. | numberanalytics.com |
| Nucleophilic Reagents (e.g., TMSCF₃, DAST) | Used for nucleophilic fluorination, often displacing a leaving group. TMSCF₃ is the well-known Ruppert-Prakash reagent. | chinesechemsoc.orgnih.gov | |
| Catalyst-Free Systems | Trifluoroacetic Acid with a Reductant | A practical, robust method for reductive trifluoroethylation of amines that avoids sensitive catalysts and reagents. | researchgate.net |
Advanced Applications in De Novo Peptide and Protein Design
De novo design involves creating novel proteins and peptides with functions not found in nature. youtube.com The incorporation of non-natural amino acids, such as 2-(2,2,2-Trifluoroethylazaniumyl)acetate, is a cornerstone of this field. nih.gov The trifluoroethyl group can significantly enhance properties like target binding affinity, stability, and membrane permeability. nih.gov
By strategically placing these modified amino acids, researchers can design peptides with precisely controlled structures and functions. For example, the increased hydrophobicity imparted by the trifluoroethyl group can be used to engineer peptides that insert into and destabilize lipid membranes, a property sought for antimicrobial peptides. nih.govnih.gov In protein design, these amino acids can stabilize specific folds, leading to more robust enzymes or binders. nih.govnih.gov
Recent work has focused on designing high-affinity binders for therapeutic and diagnostic purposes. youtube.com Computational methods, including deep learning algorithms like RFdiffusion, allow for the design of proteins that can bind to specific targets, such as helical peptides, with high affinity and specificity. youtube.com The unique properties of trifluoroethylated residues can be leveraged in these computational models to create novel protein-based biosensors and therapeutics. youtube.comyoutube.com
Exploration of Unique Bioorthogonal Reactivity
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions provide a powerful toolkit for labeling and studying biomolecules in their natural environment. semanticscholar.org Key examples of bioorthogonal reactions include the Staudinger ligation and various cycloaddition reactions. nih.govresearchgate.net
The trifluoroethyl group is generally considered chemically inert within biological systems, a property that makes it an excellent candidate for use as a passive label or "spy." nih.gov Its presence can be detected by techniques like ¹⁹F NMR without perturbing the system under study. nih.gov
While the trifluoroethyl moiety itself is not known to participate in a specific "click" reaction, its unique electronic and steric properties make it an intriguing target for the development of novel bioorthogonal transformations. Future research may focus on designing a reaction partner that selectively targets the C-F bonds or the trifluoromethyl group under physiological conditions. A more immediate application lies in using molecules containing a trifluoroethyl group that are also tagged with a known bioorthogonal handle, such as an azide (B81097) or alkyne. semanticscholar.org This allows the stable, property-enhancing trifluoroethyl group to be incorporated into a biomolecule, which can then be visualized or manipulated using established click chemistry protocols, particularly for applications like PET imaging with ¹⁸F-labeled tracers. numberanalytics.comresearchgate.net
Integration with Advanced Analytical Techniques and Methodologies
The advancement of research into trifluoroethylated amino acids is intrinsically linked to the analytical techniques used to study them. The fluorine atoms of the trifluoroethyl group provide a unique spectroscopic and spectrometric handle for detection and characterization.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool in this field. nih.gov Since fluorine-19 has a natural abundance of 100% and is highly sensitive in NMR experiments, it serves as an excellent probe. acs.org By incorporating a trifluoroethylated amino acid into a protein, researchers can use ¹⁹F NMR to gain insights into the local environment, protein folding, dynamics, and interactions with other molecules, such as drug candidates. nih.govnmims.edu This technique is particularly powerful because the rest of the biological milieu is free of fluorine signals, providing a clean background for observation. nih.gov
Mass Spectrometry (MS) is another critical technique. The trifluoromethyl group imparts a specific mass shift (+67.9870 Da) that is easily detectable. nih.gov In proteomics, this allows for the precise identification of peptides containing the modification. Techniques like laser-initiated radical trifluoromethylation can be used for protein footprinting, where the solvent accessibility of different amino acid residues is mapped by their reactivity with a trifluoromethyl radical, with subsequent analysis by MS/MS to identify the modification sites. nih.govyoutube.com
High-Performance Liquid Chromatography (HPLC) is essential for the separation and purification of fluorinated amino acids and peptides from their non-fluorinated counterparts. nih.gov The hydrophobicity imparted by the trifluoroethyl group often leads to distinct retention times, enabling effective analysis and quality control. nih.govspringernature.com
| Technique | Principle of Application | Key Research Insights | Citations |
|---|---|---|---|
| ¹⁹F NMR Spectroscopy | Utilizes the ¹⁹F nucleus as a sensitive, background-free probe. | Provides detailed information on protein structure, ligand binding, conformational changes, and local molecular environment. | nih.govacs.orgnih.govnmims.edu |
| Mass Spectrometry (MS) | Detects the unique mass shift imparted by the trifluoroethyl group. | Enables identification of modified peptides and proteins, and is used in footprinting experiments to map solvent accessibility and protein structure. | nih.govyoutube.com |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on physicochemical properties, such as hydrophobicity. | Allows for the effective separation, purification, and quantification of fluorinated amino acids and peptides from complex mixtures. | nih.govspringernature.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
